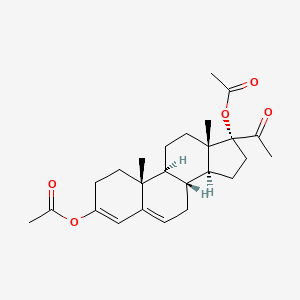
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a nitroaziridine derivative that is commonly used as a reagent in organic synthesis. This compound has been extensively studied for its potential applications in the pharmaceutical industry, as well as in other fields such as agriculture and materials science.
Mecanismo De Acción
The mechanism of action of 2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) is not well understood. However, it is believed to work by forming covalent bonds with cellular macromolecules, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) has been shown to have a number of biochemical and physiological effects. It has been shown to have antimicrobial and antitumor properties, and has also been studied for its potential use as an insecticide. Additionally, it has been shown to have toxic effects on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) in lab experiments is its ability to introduce aziridine rings into various organic molecules. This makes it a valuable tool for organic chemists. However, its toxic effects on the liver and kidneys limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI). One area of interest is its potential use as an antimicrobial agent. Additionally, its potential use as an insecticide and its antitumor properties make it an attractive target for further research. Finally, there is also potential for developing new synthetic methods for producing this compound, which could lead to improvements in its efficiency and cost-effectiveness.
Métodos De Síntesis
The most common method for synthesizing 2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) involves the reaction of 2-bromo-1-(1-methylethyl)aziridine with silver nitrate in methanol. The resulting product is then purified through a series of filtration and recrystallization steps.
Aplicaciones Científicas De Investigación
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) has been used in a wide range of scientific research applications. One of its primary uses is as a reagent in organic synthesis, where it is used to introduce aziridine rings into various organic molecules. It has also been studied for its potential applications in the pharmaceutical industry, where it has been shown to have antimicrobial and antitumor properties.
Propiedades
Número CAS |
158670-10-1 |
|---|---|
Nombre del producto |
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) |
Fórmula molecular |
C6H12N2O3 |
Peso molecular |
160.173 |
Nombre IUPAC |
(2-nitro-1-propan-2-ylaziridin-2-yl)methanol |
InChI |
InChI=1S/C6H12N2O3/c1-5(2)7-3-6(7,4-9)8(10)11/h5,9H,3-4H2,1-2H3 |
Clave InChI |
VOHJMJNXESMTDH-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC1(CO)[N+](=O)[O-] |
Sinónimos |
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene](/img/structure/B584310.png)
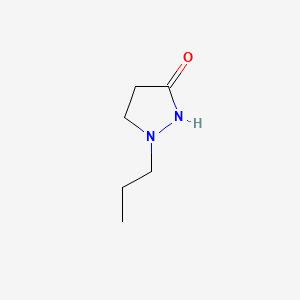

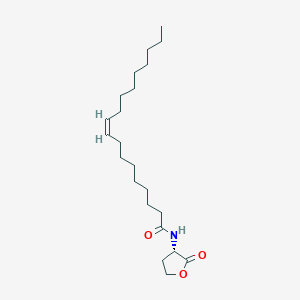
![Ethyl 2-[4-[11,25,39-tris[4-(3,7-dimethyloctyl)phenyl]-20,34-bis[4-(2-ethoxy-2-oxoethyl)phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenyl]acetate](/img/structure/B584317.png)
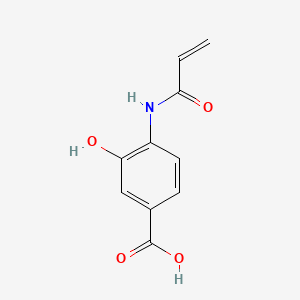
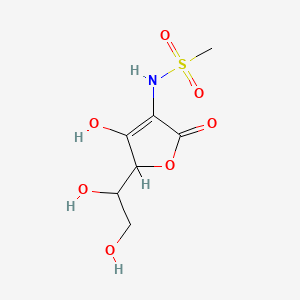
![2-[2-[2-[4-[11,25,39-Tridodecyl-20,34-bis[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenoxy]ethoxy]ethoxy]ethanol](/img/structure/B584323.png)
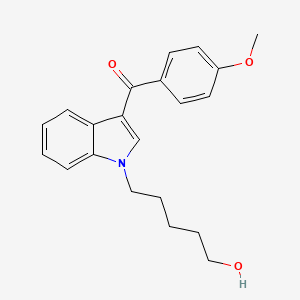
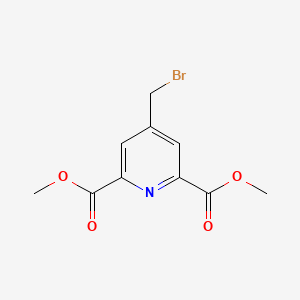
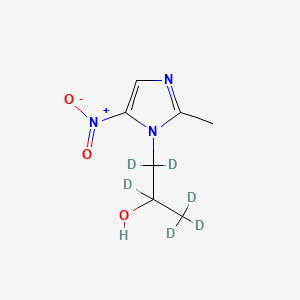
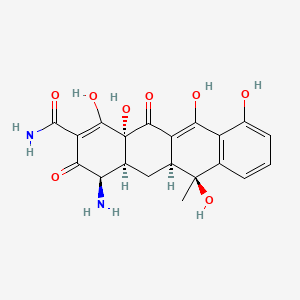
![(6aS,7aR,8S,11aR,12aS)-5,6a,7,7a,8,9,11a,12a-Octahydro-4,8,11,11a,13-pentahydroxy-12a-methyl-5,9-dioxo-6,8-methano-6H-benzo[c]xanthene-10-carboxamide](/img/structure/B584331.png)
